molecular formula C7H5N4NaS B084918 sodium;1-phenyl-1,2,3-triaza-4-azanidacyclopent-2-ene-5-thione CAS No. 15052-19-4

sodium;1-phenyl-1,2,3-triaza-4-azanidacyclopent-2-ene-5-thione

Cat. No.: B084918
CAS No.: 15052-19-4
M. Wt: 200.2 g/mol
InChI Key: RSZMKAPXKXEWBY-UHFFFAOYSA-M
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Description

sodium;1-phenyl-1,2,3-triaza-4-azanidacyclopent-2-ene-5-thione: is a chemical compound with the molecular formula C7H6N4SNa. It is a derivative of tetrazole, a class of compounds known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is particularly noted for its unique structural features and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt typically involves the reaction of 1-phenyl-1,2-dihydro-5H-tetrazole-5-thione with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Water or ethanol

    Reaction Time: 1-2 hours

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, dichloromethane

Major Products Formed:

    Disulfides: Formed during oxidation reactions

    Thiols: Formed during reduction reactions

    Substituted Tetrazoles: Formed during nucleophilic substitution reactions

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their antimicrobial and anticancer properties.

Industry: In the industrial sector, the compound is used as a corrosion inhibitor for metals. Its effectiveness in preventing corrosion in acidic environments makes it valuable in the manufacturing and maintenance of metal structures.

Mechanism of Action

The mechanism of action of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The compound can also chelate metal ions, disrupting metal-dependent biological processes.

Comparison with Similar Compounds

  • 1-Phenyl-1H-tetrazole-5-thiol
  • 1-Phenyl-5-mercapto-1,2,3,4-tetrazole
  • 1-Phenyl-5-tetrazolethione

Comparison:

  • 1-Phenyl-1H-tetrazole-5-thiol: Similar in structure but lacks the sodium ion, making it less soluble in water.
  • 1-Phenyl-5-mercapto-1,2,3,4-tetrazole: Contains a mercapto group instead of a thione group, leading to different reactivity.
  • 1-Phenyl-5-tetrazolethione: Similar in structure but may have different physical properties due to the absence of the sodium ion.

The uniqueness of 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt lies in its combination of a tetrazole ring with a thione group and a sodium ion, providing distinct chemical and physical properties that are advantageous in various applications.

Properties

IUPAC Name

sodium;1-phenyl-1,2,3-triaza-4-azanidacyclopent-2-ene-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S.Na/c12-7-8-9-10-11(7)6-4-2-1-3-5-6;/h1-5H,(H,8,10,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZMKAPXKXEWBY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)[N-]N=N2.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N4NaS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-93-1 (Parent)
Record name Sodium 1-phenyltetrazole-5-thiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015052194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6065848
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15052-19-4
Record name Sodium 1-phenyltetrazole-5-thiolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015052194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5H-Tetrazole-5-thione, 1,2-dihydro-1-phenyl-, sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6065848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-phenyl-1H-tetrazole-5-thiolate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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